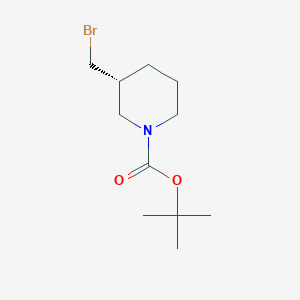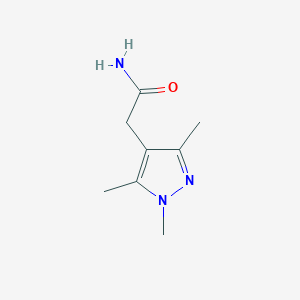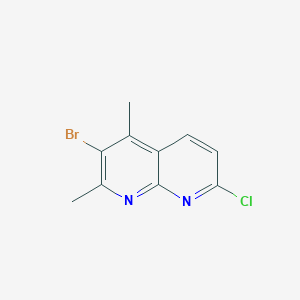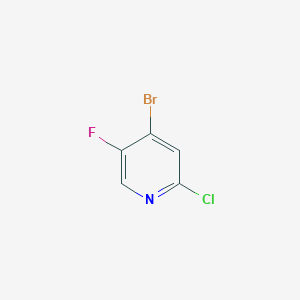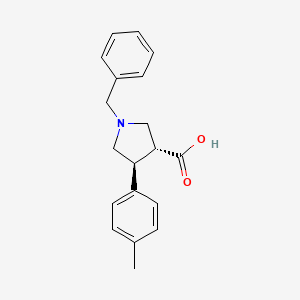
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid is a chemical compound . It is also known as BTCP. The IUPAC name of this compound is (3S,4R)-1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride . The CAS number is 1956309-30-0 .
Molecular Structure Analysis
The molecular weight of this compound is 331.84 . The InChI code is 1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It is stored at room temperature .Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of Heterocyclic Compounds : Research on similar compounds, such as tetrahydroisoquinolinones, highlights the potential for Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid in the synthesis of new heterocyclic compounds with various pharmacophoric substituents (Kandinska et al., 2006).
- Structural Characterization of Metal-Based Compounds : The compound has potential applications in the structural characterization of metal-based compounds, as seen in studies involving similar benzoylpyridine and bipyridyl compounds (Escuer et al., 2000).
Catalytic and Chemical Reactions
- Catalyst Development : Its structure, particularly the carboxylic acid group, may be useful in developing catalysts for chemical reactions, akin to the application of benzazaphospholine-2-carboxylic acids in ethylene oligomerization (Ghalib et al., 2014).
- Electrocyclic Reactions : The compound could play a role in facilitating electrocyclic reactions, as demonstrated in reactions involving cis-Ru(phen)2Cl2 with other cyclic compounds (Pal et al., 2000).
Photophysical Properties
- Light Harvesting Applications : Derivatives of similar aromatic carboxylic acids have been used in the development of lanthanide coordination compounds, which possess interesting photophysical properties. This indicates potential applications in light harvesting or photovoltaics (Sivakumar et al., 2011).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid involves the reaction of benzylamine with p-tolualdehyde to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with ethyl acrylate to form the pyrrolidine ring, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "Benzylamine", "p-tolualdehyde", "Sodium borohydride", "Ethyl acrylate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reaction of benzylamine with p-tolualdehyde to form the corresponding imine in the presence of hydrochloric acid.", "Step 2: Reduction of the imine to the amine using sodium borohydride.", "Step 3: Reaction of the resulting amine with ethyl acrylate in the presence of sodium hydroxide to form the pyrrolidine ring.", "Step 4: Hydrolysis of the pyrrolidine ring using hydrochloric acid to yield the final product, Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid." ] } | |
CAS RN |
80896-75-9 |
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m0/s1 |
InChI Key |
BXNQHFXIEKKDBA-ZWKOTPCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



